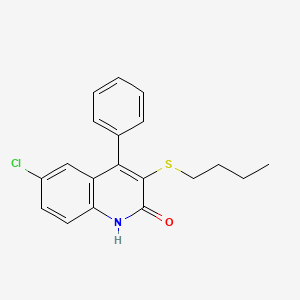![molecular formula C15H18BrN3 B11612991 6-bromo-1-butyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine](/img/structure/B11612991.png)
6-bromo-1-butyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-1-butyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine is a heterocyclic compound that features a pyrroloquinoline core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1-butyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the synthesis might start with the preparation of a pyrrole derivative, followed by bromination and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalytic processes and continuous flow reactors to ensure consistent production quality .
化学反応の分析
Types of Reactions
6-bromo-1-butyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative with additional oxygen functionalities, while substitution reactions could introduce various alkyl or aryl groups .
科学的研究の応用
6-bromo-1-butyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the interactions of heterocyclic compounds with biological targets.
Industry: It can be used in the development of new materials with unique properties.
作用機序
The mechanism of action of 6-bromo-1-butyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .
類似化合物との比較
Similar Compounds
- tert-butyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
- 6-Bromo-1,3-dihydro-2H-indol-2-one
- 4-bromo-1-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Uniqueness
6-bromo-1-butyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine is unique due to its specific substitution pattern and the presence of a bromine atom, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and potential therapeutic applications .
特性
分子式 |
C15H18BrN3 |
|---|---|
分子量 |
320.23 g/mol |
IUPAC名 |
6-bromo-1-butyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine |
InChI |
InChI=1S/C15H18BrN3/c1-2-3-7-19-8-6-11-14(17)12-9-10(16)4-5-13(12)18-15(11)19/h4-5,9H,2-3,6-8H2,1H3,(H2,17,18) |
InChIキー |
XHNLICSHYXRRRU-UHFFFAOYSA-N |
正規SMILES |
CCCCN1CCC2=C(C3=C(C=CC(=C3)Br)N=C21)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3'-Methyl 5'-prop-2-en-1-yl 2'-amino-1,6'-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11612942.png)
![2-({2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11612947.png)
![7-cyclopentyl-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11612949.png)
![N-[5-Benzoyl-2-(4-ethoxybenzamido)phenyl]-4-ethoxybenzamide](/img/structure/B11612954.png)
![2-Ethoxy-4-[3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B11612960.png)
![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-methoxy-5-nitrobenzylidene)hydrazinyl]ethanol](/img/structure/B11612961.png)
![2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B11612967.png)
![2-(4-Chlorophenyl)-5-(4-fluorophenyl)-7-(2-methoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11612972.png)
![16-methyl-19-thia-2,4,5,7,9,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),5,10,13(18)-tetraene-3,8-dithione](/img/structure/B11612974.png)
![3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11612982.png)
![methyl (5E)-1-(4-chlorophenyl)-5-{[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11612987.png)
![2,5-bis(1H-benzotriazol-1-yl)-3,6-bis[(4-methylphenyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B11612996.png)
![3-methyl-6-(4-methylphenyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11613002.png)
